2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde
CAS No.:
Cat. No.: VC15850107
Molecular Formula: C14H20N2OS
Molecular Weight: 264.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2OS |
|---|---|
| Molecular Weight | 264.39 g/mol |
| IUPAC Name | 2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
| Standard InChI | InChI=1S/C14H20N2OS/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3 |
| Standard InChI Key | VUALMDINGLJUCD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)SC1=NC=C(C=C1)C2CCCCN2C=O |
Introduction
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound featuring a piperidine ring connected to a pyridine moiety with an isopropylthio substitution. The compound's molecular formula is C14H20N2OS, and its molecular weight is approximately 264.39 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features, which include an aldehyde functional group attached to the piperidine ring.
Synthesis Methods
The synthesis of 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde can be achieved through various organic synthesis methods. While specific detailed methods are not widely documented in the available literature, the compound's synthesis likely involves the formation of the piperidine and pyridine rings followed by the introduction of the isopropylthio and aldehyde groups. Common methods for synthesizing similar compounds involve reactions such as nucleophilic substitutions and condensations.
Potential Applications
This compound's unique structure suggests potential applications in medicinal chemistry, particularly in drug development. The combination of a thioether-substituted pyridine and an aldehyde-bearing piperidine may confer distinct pharmacological properties compared to other similar compounds. These properties could influence both its chemical reactivity and biological interactions, making it a candidate for further research.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde | C12H16N2O | Methyl group on pyridine |
| 2-(5-Isopropylpyridin-3-yl)piperidine | C13H20N2 | Lacks aldehyde functionality |
| 2-(6-Ethylthio)pyridin-3-yl)piperidine | C11H16N2S | Ethylthio substitution |
Safety and Handling
Handling 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde requires caution due to its potential reactivity. General safety precautions include avoiding exposure to heat sources, sparks, or open flames, and ensuring proper ventilation. It is also important to follow standard laboratory safety protocols when handling this compound.
| Safety Code | Description |
|---|---|
| P201 | Obtain special instructions before use. |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P220 | Keep away from clothing and other combustible materials. |
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